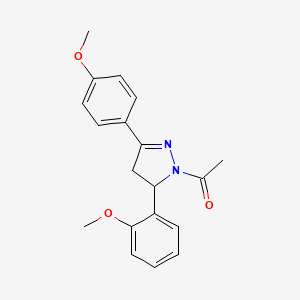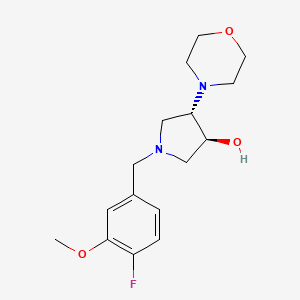
(3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol, also known as FMePyAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. FMePyAM belongs to the class of pyrrolidinol derivatives and has been found to possess various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves its binding to the α7 nAChR, which is a ligand-gated ion channel present in the central nervous system. Upon binding, (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol activates the receptor, leading to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. This ultimately results in the biological effects observed with (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer activity. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to exert its effects through the activation of the α7 nAChR, leading to the modulation of various signaling pathways involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments include its high potency and selectivity for the α7 nAChR, which allows for precise targeting of this receptor in various biological systems. Additionally, (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of using (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments include its relatively high cost and the complexity of its synthesis, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the study of (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol, including its potential use as a therapeutic agent for various neurological and inflammatory disorders. Additionally, further research is needed to elucidate the precise signaling pathways involved in the biological effects of (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol and to identify potential off-target effects. The development of more efficient and cost-effective synthesis methods for (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol may also facilitate its use in future studies.
Synthesemethoden
The synthesis of (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the protection of the amino group of pyrrolidine with a Boc (tert-butyloxycarbonyl) group. This is followed by the introduction of the fluoro and methoxy groups on the benzyl ring using appropriate reagents. The final step involves the deprotection of the Boc group to obtain the desired product, (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in the field of pharmacology. It has been found to possess significant activity as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a promising target for the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has also been shown to have potential as a therapeutic agent for the treatment of pain, inflammation, and cancer.
Eigenschaften
IUPAC Name |
(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-21-16-8-12(2-3-13(16)17)9-18-10-14(15(20)11-18)19-4-6-22-7-5-19/h2-3,8,14-15,20H,4-7,9-11H2,1H3/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGLETMBGCFJIN-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CC(C(C2)O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5038148.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038153.png)
![N-[1-(anilinocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B5038163.png)
![2-[4-(dimethylamino)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5038169.png)
![5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5038180.png)
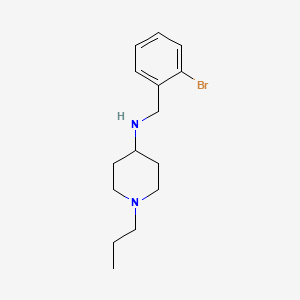
![N~2~-[(2-nitrophenyl)thio]asparagine](/img/structure/B5038193.png)
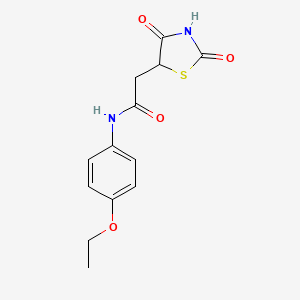
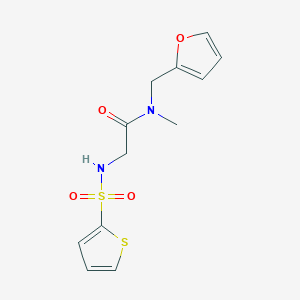
![N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5038222.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(1-hydroxycyclohexyl)methyl]propanamide](/img/structure/B5038238.png)
![N-[(5-methyl-2-thienyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5038243.png)
